Bienvenue dans la boutique en ligne BenchChem!

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

physicochemical profiling permeability PI-displacement

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021069-98-6) is a synthetic fluorinated ketone belonging to the phenylpyridazine-piperazine class. Its core scaffold comprises a 6-phenylpyridazin-3-yl moiety linked via a piperazine ring to a 2,2,2-trifluoroethanone capping group.

Molecular Formula C16H15F3N4O
Molecular Weight 336.318
CAS No. 1021069-98-6
Cat. No. B2980422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone
CAS1021069-98-6
Molecular FormulaC16H15F3N4O
Molecular Weight336.318
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C(F)(F)F
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)15(24)23-10-8-22(9-11-23)14-7-6-13(20-21-14)12-4-2-1-3-5-12/h1-7H,8-11H2
InChIKeyPCHKFZOAIAHUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021069-98-6): Chemical Identity and Procurement Baseline


2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone (CAS 1021069-98-6) is a synthetic fluorinated ketone belonging to the phenylpyridazine-piperazine class. Its core scaffold comprises a 6-phenylpyridazin-3-yl moiety linked via a piperazine ring to a 2,2,2-trifluoroethanone capping group. The compound has a molecular formula of C16H15F3N4O, a molecular weight of 336.31 g/mol, a computed XLogP3 of 2.4, and a topological polar surface area of 49.3 Ų [1]. Originally deposited into PubChem (CID 42110634) in 2009, the compound is primarily sourced from specialist chemical vendors and is supplied as a research-grade reference standard [1][2]. It is distinct from its des-trifluoroacetyl congener 3-phenyl-6-(piperazin-1-yl)pyridazine (CAS 50693-75-9) by the presence of the electron-withdrawing trifluoroacetyl group, which alters both the physicochemical profile and the potential for target engagement [2].

Why In-Class Substitution of 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone Is Scientifically Unreliable


The phenylpyridazine-piperazine chemical space is marked by steep structure–activity relationships (SAR) in which minor modifications to the aryl substituent, the piperazine N-capping group, or the pyridazine ring oxidation state can produce orders-of-magnitude shifts in potency against kinase, cholinesterase, and neuroinflammation targets [1]. The specific trifluoroacetyl group present in CAS 1021069-98-6 is not merely a metabolic blocking group; it introduces a strong electron-withdrawing environment that modulates the basicity of the piperazine nitrogen (computed pKa shift) and restricts the conformational freedom of the scaffold (only 2 rotatable bonds) [2]. Generic replacement with an unsubstituted piperazine (CAS 50693-75-9), an acetyl analog, or a benzoyl derivative would therefore invalidate any quantitative SAR model or biochemical calibration curve that depends on the exact electronic and steric profile of this compound [1]. The quantitative evidence below demonstrates where these structural differences translate into measurable property differences.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone vs. Closest Analogs


LogP and Hydrogen-Bonding Profile: Trifluoroacetyl vs. Free Piperazine Analog

The trifluoroacetyl group of the target compound (CAS 1021069-98-6) dramatically reduces hydrogen-bond donor count from 1 (free NH in the des-trifluoroacetyl analog, CAS 50693-75-9) to 0, while simultaneously increasing computed logP from approximately 1.8 (free piperazine) to 2.4 (XLogP3) [1][2]. This shift of approximately +0.6 log units corresponds to a roughly 4-fold increase in predicted membrane partitioning, which is critical for blood-brain barrier penetration or intracellular target access in kinase inhibitor programs [1].

physicochemical profiling permeability PI-displacement medicinal chemistry

Metabolic Stability: Trifluoroacetyl as a Blocking Group Against N-Dealkylation

The trifluoroacetyl amide bond in the target compound is resistant to oxidative N-dealkylation, a primary metabolic liability of N-alkyl and N-acetyl piperazines. Literature precedent from the 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK) class shows that trifluoromethyl ketones exhibit slow-binding kinetics with human acetylcholinesterase (hAChE) due to the electrophilic character of the carbonyl carbon; the trifluoroacetyl group forms a stabilized hemiketal transition state, which would not be accessible to the des-trifluoroacetyl or acetyl analogs [1]. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for CAS 1021069-98-6, the trifluoromethyl ketone motif is well-established in medicinal chemistry as a metabolically stable bioisostere for acetyl groups [2].

metabolic stability CYP450 N-dealkylation lead optimization

Kinase Scaffold Validation: 6-Phenylpyridazin-3-yl Privileged Structure Demonstrated in Patent-Disclosed AXL Inhibitor

The 6-phenylpyridazin-3-yl scaffold is validated as a privileged kinase hinge-binding motif. In US Patent 10,166,216 (Rigel Pharmaceuticals), Compound 258, which incorporates the 6-phenylpyridazin-3-yl substructure linked to a triazole-diamine pharmacophore, exhibited an IC50 of 5,500 nM (5.5 µM) against Tyrosine-protein kinase receptor UFO (AXL) in a chemiluminescence-based assay [1]. While CAS 1021069-98-6 itself has not been profiled in public kinome screens, its 6-phenylpyridazin-3-yl core is identical to the hinge-binding element in Compound 258. The trifluoroacetyl piperazine substituent in the target compound provides a distinct vector for derivatization compared to the triazole-diamine extension in Compound 258 [1]. Researchers at kuujia.com have noted that this compound can serve as a scaffold for designing selective kinase inhibitors [2].

kinase inhibition AXL tyrosine kinase cancer

Neuroinflammation Pathway Modulation: Comparator Benchmark from GIBH-130 Series

The closely related compound GIBH-130, (4-methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone, demonstrates potent suppression of IL-1β secretion in activated microglia with an IC50 of 3.4 nM . GIBH-130 shares the 6-phenylpyridazin-3-yl-piperazine core with CAS 1021069-98-6, differing only in the N-capping group (pyrimidin-2-yl-methanone vs. trifluoroacetyl) and the presence of a 4-methyl substituent on the pyridazine ring. MW-151 (MW01-2-151SRM), a 4-methyl-6-phenylpyridazin-3-yl piperazine pyrimidine analog, similarly attenuates proinflammatory cytokine production with reported in vivo efficacy at 5 mg/kg i.p. in mouse neuroinflammation models [1]. The target compound's trifluoroacetyl group is expected to confer distinct electronic properties and metabolic stability compared to the pyrimidinyl-methanone capping group of GIBH-130 [2].

neuroinflammation IL-1β microglia CNS

Procurement-Driven Application Scenarios for 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone


Kinase Inhibitor Fragment Elaboration and Lead Optimization

The 6-phenylpyridazin-3-yl moiety is a validated type I kinase hinge-binding motif, as demonstrated by its incorporation in AXL inhibitors with IC50 in the low micromolar range [1]. CAS 1021069-98-6 provides the core scaffold with a synthetically tractable trifluoroacetyl piperazine that can be hydrolyzed, reduced, or further derivatized to explore vectors toward the solvent-exposed region or ribose pocket of the kinase active site. Procurement of the trifluoroacetyl analog specifically, rather than the free piperazine, allows for late-stage diversification strategies (e.g., selective deprotection/re-functionalization) that are incompatible with unprotected secondary amines [1][2].

CNS Drug Discovery: Neuroinflammation SAR Expansion

The GIBH-130/MW-151 series demonstrates that 6-phenylpyridazin-3-yl piperazines can achieve single-digit nanomolar potency against neuroinflammation targets (IL-1β IC50 = 3.4 nM for GIBH-130) [1]. The target compound's computed logP of 2.4 and absence of hydrogen-bond donors are favorable for passive CNS penetration. Researchers establishing SAR around the piperazine N-capping group can use CAS 1021069-98-6 as a comparator to evaluate whether the trifluoroacetyl group confers any advantage (e.g., enhanced metabolic stability or altered cytokine suppression selectivity) relative to the pyrimidinyl-methanone cap of GIBH-130 [1][2].

Chemical Probe Development Requiring Defined Physicochemical Properties

With a molecular weight of 336.31 g/mol, XLogP3 of 2.4, TPSA of 49.3 Ų, and zero hydrogen-bond donors, CAS 1021069-98-6 resides within favorable drug-like chemical space (Rule-of-Five compliant) [1]. These computed properties distinguish it from more polar analogs (e.g., the free piperazine CAS 50693-75-9) and make it suitable as a reference standard for developing cellular target-engagement assays that require passive cell permeability. The compound's well-defined purity specifications (typically ≥95%) from commercial sources support its use as a calibration standard in biochemical and biophysical assays [2].

Metabolic Stability Benchmarking in Preclinical ADME Panels

The trifluoroacetyl group is a recognized strategy for blocking CYP450-mediated N-dealkylation, a common metabolic soft spot in piperazine-containing compounds [1]. While direct microsomal stability data for CAS 1021069-98-6 are not publicly available, the compound can serve as a metabolic-stable comparator when evaluating novel N-capping strategies in matched molecular pairs. Its use in hepatocyte or microsomal stability assays alongside the des-trifluoroacetyl analog (CAS 50693-75-9) would directly quantify the metabolic advantage conferred by the trifluoroacetyl group under standardized experimental conditions [1][2].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.